molecular formula C14H12N4O3S2 B2968983 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1251564-08-5

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2968983
CAS No.: 1251564-08-5
M. Wt: 348.4
InChI Key: PKZOVDNJVDSEAT-UHFFFAOYSA-N
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Description

2-{5-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 1,2,4-oxadiazole ring as a central core scaffold, a feature known to serve as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and fine-tune the pharmacokinetic properties of lead compounds . The structure is further elaborated with a pyridine moiety and an azetidine ring bearing a thiophene-2-sulfonyl group, a combination often explored to engage with a variety of biological targets through hydrogen bonding and other molecular interactions . Compounds containing the 1,2,4-oxadiazole heterocycle are widely investigated for a broad spectrum of biological activities, including potential antimicrobial, antitumor, antiviral, and anti-inflammatory effects . The specific substitution pattern of this compound suggests it is a valuable chemical probe for researchers developing new therapeutic agents, particularly in the design of enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-pyridin-2-yl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-23(20,12-5-3-7-22-12)18-8-10(9-18)14-16-13(17-21-14)11-4-1-2-6-15-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOVDNJVDSEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl azetidine intermediate. This intermediate is then reacted with 1,2,4-oxadiazole and pyridine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, azetidines, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the thiophene ring may interact with sulfur-containing enzymes, while the oxadiazole and pyridine rings can bind to nucleic acids or proteins, modulating their activity and function .

Comparison with Similar Compounds

(i) Azetidine Modifications

  • The target compound’s azetidine ring is sulfonylated with a thiophene group, unlike the unmodified azetidine in .

(ii) Substituent Effects on Bioactivity

  • Phenyl vs. Heteroaryl Substituents : Derivatives with substituted phenyl groups (e.g., 2-methoxy or 2-chloro in ) exhibit varied biological activities, such as kinase inhibition. The thiophene-sulfonyl group in the target compound may offer unique π-π stacking or sulfur-mediated interactions absent in phenyl analogs.
  • Phenoxy vs. Sulfonyl Linkers: The bromophenoxy-methyl derivative in uses an ether linker, whereas the target compound employs a sulfonyl group. Sulfonyl groups are more polar and may enhance solubility or hydrogen-bonding capacity.

(iii) Molecular Weight and Drug-Likeness

  • The target compound (MW ~395) exceeds the typical range for orally bioavailable drugs (MW < 500), unlike smaller analogs like 2-[5-(azetidin-3-yl)-oxadiazolyl]pyridine (MW 202.21) . This could limit its pharmacokinetic profile unless optimized via prodrug strategies.

Biological Activity

The compound 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups including a pyridine ring, an oxadiazole moiety, and a thiophene sulfonyl group. These structural components are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens. The incorporation of the thiophene sulfonyl group may enhance these effects by increasing lipophilicity and improving membrane permeability .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans4 µg/mL

Anticancer Activity

The anticancer potential of compounds containing oxadiazole and thiophene moieties has been investigated in various studies. For example, certain oxadiazole derivatives have shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through intrinsic and extrinsic pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Case Study: Oxadiazole Derivatives in Cancer Research

In a recent study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with the thiophene sulfonyl group exhibited lower IC50 values compared to standard chemotherapy agents like irinotecan, suggesting enhanced potency against cancer cells .

Anti-inflammatory Activity

Recent findings suggest that compounds similar to this compound may possess anti-inflammatory properties. For instance, thiazolidine derivatives have been shown to reduce pro-inflammatory cytokine levels in macrophage models . This suggests potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundModel SystemEffect on Cytokines
Compound DRAW264.7 MacrophagesDecreased TNF-α levels
Compound EHuman FibroblastsReduced IL-6 secretion

Q & A

Q. Advanced

  • Synchrotron XRPD : Rietveld refinement to analyze bulk material vs. single-crystal data (Mercury software) .
  • Computational CSP : Polymorph Predictor (Materials Studio) identifies thermodynamically stable forms.
  • Experimental Validation : DSC to confirm phase transitions between polymorphs .

What metabolomics approaches elucidate species-dependent pharmacokinetic differences?

Q. Advanced

  • Cross-Species Incubations : Liver microsomes (rodent vs. primate) with stable isotope-labeled standards.
  • UPLC-Q Exactive HF-X MS : Negative ion mode for metabolite detection.
  • Pathway Analysis : MetaboAnalyst 5.0 to identify divergent Phase I/II metabolism .

What stability parameters are critical during formulation development?

Q. Basic

  • Photostability : ICH Q1B testing (1.2 million lux hours) .
  • Hydrolytic Stability : pH-rate profiling (pH 1–10 at 40°C) .
  • Oxidative Stability : Forced degradation with 3% H₂O₂ (70°C, 24h) .

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